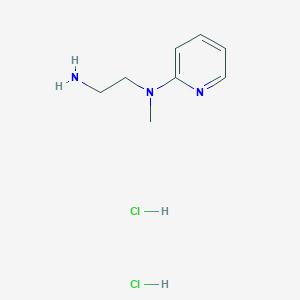![molecular formula C24H24N2O3S B2774946 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-phenylpropanamide CAS No. 1005299-33-1](/img/structure/B2774946.png)
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-phenylpropanamide consists of a quinoline ring system with a benzenesulfonyl group attached. The presence of the sulfonyl moiety suggests potential reactivity and biological activity.
Physical And Chemical Properties Analysis
Scientific Research Applications
Antibacterial Activity
N-arylsulfonylhydrazones have been synthesized using a green and efficient method known as the grindstone procedure . In this approach, mixtures of benzenesulfonyl hydrazides and aryl aldehydes or ketones are ground together in a mortar using L-tyrosine as a catalyst. Notably, 24 N-arylsulfonylhydrazones were synthesized rapidly with high yield. Among these compounds, 3d, 3l, and 3v exhibited significant antibacterial activity against both Staphylococcus aureus and Escherichia coli. This finding highlights the potential of this compound class as antibacterial agents.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) play a crucial role in maintaining acid-base balance and are implicated in various diseases, including cancer. N-arylsulfonylhydrazones have been investigated as inhibitors of CA IX, an isoform overexpressed in solid tumors . By targeting CA IX, these compounds may offer a novel approach to modulating tumor pH and inhibiting uncontrolled cell proliferation.
Novel Inhibitors
In addition to the mentioned applications, N-arylsulfonylhydrazones have been explored as novel inhibitors of IMP-1 and other targets . These findings underscore the versatility of this compound class in medicinal chemistry.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide, also known as F2051-0045, are bacterial cells . The compound has been shown to exhibit antibacterial activity, particularly against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 .
Mode of Action
The compound interacts with its bacterial targets by inducing the generation of reactive oxygen species (ROS) . This leads to a disturbed membrane architecture in the bacterial cells, as revealed by transmission electron microscopy . The compound’s analogue, 4-NH2BS-THQ, has been shown to affect the oxidative metabolism in Gram-negative strains .
Biochemical Pathways
The compound’s action leads to an increase in ROS in the treated bacterial strains . ROS are chemically reactive molecules that contain oxygen They play important roles in cell signaling and homeostasis This is likely the mechanism through which the compound exerts its antibacterial effects.
Pharmacokinetics
The compound and its analogues have been found to be stable and slightly more soluble than bs-bzt in most organic solvents compatible with microbiological assays .
Result of Action
The result of the compound’s action is bactericidal activity against certain strains of bacteria . The compound causes damage to the bacterial cell membrane, leading to cell death .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of organic solvents can affect the solubility of the compound and thus its bioavailability . .
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c27-24(16-13-19-8-3-1-4-9-19)25-21-15-14-20-10-7-17-26(23(20)18-21)30(28,29)22-11-5-2-6-12-22/h1-6,8-9,11-12,14-15,18H,7,10,13,16-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALVIHWFVQRCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide](/img/structure/B2774863.png)

![1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2774870.png)

![7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole-2-thiol](/img/structure/B2774872.png)
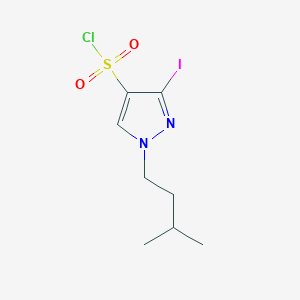
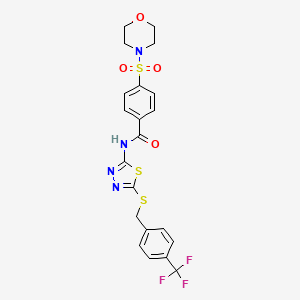
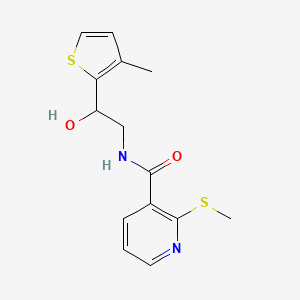
![6-(4-Fluorophenyl)-2-[2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2774880.png)
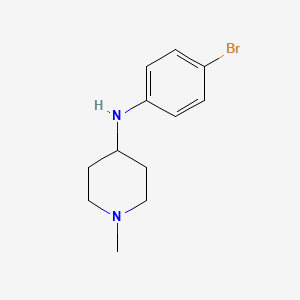

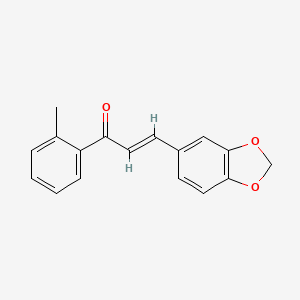
![2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-[(2,5-dimethylphenyl)methoxy]pyran-4-one](/img/structure/B2774885.png)
